molecular formula C13H8BrNO B8380384 Bromo-phenanthridinone

Bromo-phenanthridinone

Cat. No. B8380384
M. Wt: 274.11 g/mol
InChI Key: INAOGURQQHSBBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bromo-phenanthridinone is a useful research compound. Its molecular formula is C13H8BrNO and its molecular weight is 274.11 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C13H8BrNO

Molecular Weight

274.11 g/mol

IUPAC Name

2-bromo-2H-phenanthridin-1-one

InChI

InChI=1S/C13H8BrNO/c14-10-5-6-11-12(13(10)16)9-4-2-1-3-8(9)7-15-11/h1-7,10H

InChI Key

INAOGURQQHSBBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC3=C2C(=O)C(C=C3)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

99.8 g (511 mmol) phenanthridinone was added to a 3 L multi-neck flask equipped with a stir arm and condenser. 1.2 L glacial acetic acid was added and the mixture was allowed to stir at 150 rpm and heated to reflux. 90 g (562 mmol) Br2 suspended in 100 ml acetic acid was added to the refluxing solution dropwise over a period of 3 hours. After addition, the mixture was assayed and revealed to be ˜80% complete. Based on this assay, an additional 20 g of Br2 (in 30 mL acetic acid) was added dropwise to the mixture at reflux. After this addition, the assay was >90% complete. A final 20 g Br2 (in 30 mL acetic acid) was added dropwise and the mixture allowed to stir for 1 hour after addition. The final assay was >97%. The mixture was cooled and 1 L of water was added and the mixture filtered. The wet solids were then stirred in aqueous sodium thiosulfate to destroy residual bromine and refiltered. These solids were rinsed with H2O and allowed to dry in vacuo to remove residual water. The solids were then recrystallized from nitrobenzene (>2 liters) and collected on a funnel to give 128 g 2-bromophenanthridinone (90.8% yield).
Name
phenanthridinone
Quantity
99.8 g
Type
reactant
Reaction Step One
Name
Quantity
90 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Four
Name
Quantity
1 L
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six
Quantity
1.2 L
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

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O=C1CC=Cc2ncc3ccccc3c21
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reactant
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